1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride

Catalog No.
S793615
CAS No.
5590-29-4
M.F
C4H13Cl3N2
M. Wt
195.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochlo...

CAS Number

5590-29-4

Product Name

1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride

IUPAC Name

2-azaniumylethyl(2-chloroethyl)azanium dichloride

Molecular Formula

C4H13Cl3N2

Molecular Weight

195.51 g/mol

InChI

InChI=1S/C4H11ClN2.2ClH/c5-1-3-7-4-2-6;;/h7H,1-4,6H2;2*1H

InChI Key

JDPIDCFDBIGWSB-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(2-Chloroethyl)-Ethylenediamine Dihydrochloride; N1-(2-Chloroethyl)-1,2-ethanediamine Hydrochloride (1:2)

Canonical SMILES

C(C[NH2+]CCCl)[NH3+].[Cl-].[Cl-]

The exact mass of the compound N-2-Chloroethyl ethylenediamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride (CAS: 5590-29-4) is a bifunctional building block widely utilized in advanced organic synthesis and materials science . Structurally comprising a primary amine, a secondary amine, and a primary alkyl chloride, this compound is specifically formulated as a dihydrochloride salt to ensure maximum stability and handling safety . In procurement contexts, it is primarily sourced as a precision precursor for the stepwise synthesis of complex polyamines, specialized chelating agents, functionalized ionic liquids, and critical pharmaceutical intermediates, including antitumor anthracene-diones . By locking the amines in a protonated, non-nucleophilic state, the dihydrochloride form guarantees long-term shelf stability and prevents premature degradation, making it an essential reagent for reproducible, high-yield industrial and laboratory workflows .

Attempting to substitute N-(2-chloroethyl)ethylenediamine dihydrochloride with its free base form or through in situ generation leads to severe process failures . The free base of this compound is inherently unstable; the unprotonated nucleophilic amines rapidly undergo spontaneous intramolecular substitution with the adjacent alkyl chloride, resulting in irreversible cyclization to 1-(2-aminoethyl)aziridine and the complete loss of the desired bifunctional reactivity . Furthermore, substituting this precise precursor with a crude mixture of ethylenediamine and 1,2-dichloroethane yields a statistical, uncontrolled mixture of polyethylenepolyamines (such as DETA and TETA) rather than a specific mono-alkylated product . Therefore, procuring the pre-formed, stable dihydrochloride salt is strictly necessary to prevent auto-degradation, avoid complex downstream separations, and ensure precise, stepwise chain elongation in targeted syntheses.

Prevention of Intramolecular Cyclization and Auto-Degradation

The primary procurement advantage of the dihydrochloride salt is its complete suppression of auto-degradation . While the free base of N-(2-chloroethyl)ethylenediamine undergoes rapid, spontaneous intramolecular cyclization to 1-(2-aminoethyl)aziridine at room temperature (destroying the reactive alkyl chloride), the dihydrochloride form protonates both amines, rendering them non-nucleophilic . This extends the shelf-life indefinitely under standard storage conditions and ensures 100% retention of the bifunctional reactive sites prior to deliberate activation .

Evidence DimensionSpontaneous cyclization rate (aziridine formation)
Target Compound DataAEC-HCl (0% cyclization under standard storage)
Comparator Or BaselineFree base AEC (Rapid, near-quantitative cyclization to 1-(2-aminoethyl)aziridine)
Quantified Difference100% suppression of auto-degradation
ConditionsStandard room temperature storage and handling

Buyers must procure the dihydrochloride salt to guarantee precursor viability upon delivery, as the free base is fundamentally unstable and cannot be stored.

Oligomerization Control in Stepwise Polyamine Synthesis

For the synthesis of specific polyamine architectures, AEC-HCl provides essential stoichiometric control . When attempting to generate similar structures using in situ reactions of ethylenediamine with 1,2-dichloroethane, the process yields a statistical mixture of oligomers (DETA, TETA, TEPA), often resulting in >50% yield loss to unwanted byproducts . In contrast, using pre-formed AEC-HCl allows for precise, 1:1 stepwise coupling when the pH is carefully controlled to selectively deprotonate the amines, enabling high-yield (>90%) targeted mono-alkylation without runaway polymerization .

Evidence DimensionTargeted mono-alkylation yield vs. oligomerization
Target Compound DataAEC-HCl (>90% targeted stepwise coupling under pH control)
Comparator Or BaselineEDA + 1,2-dichloroethane in situ (Statistical mixture, <50% target yield)
Quantified Difference>40% increase in specific product yield, elimination of statistical oligomerization
ConditionsStepwise polyamine chain extension reactions

Drastically reduces downstream purification costs and ensures high-purity intermediate generation for pharmaceutical and fine chemical manufacturing.

Processability and In Situ Activation Control

The dihydrochloride formulation offers highly controlled processability in aqueous and polar protic solvents compared to unprotected analogs. Because it dissolves as a fully protonated, unreactive species, it acts as a 'caged' electrophile . The reactive amine nucleophiles are only liberated upon the precise, controlled addition of a base equivalent. This allows manufacturers to achieve strict kinetic control over highly exothermic alkylation reactions, preventing thermal runaways and improving batch-to-batch reproducibility, which is impossible with pre-activated free bases .

Evidence DimensionReaction onset and kinetic control
Target Compound DataAEC-HCl (Controlled, pH-triggered reaction onset)
Comparator Or BaselineFree base analogs (Immediate, uncontrolled exothermic reaction upon mixing)
Quantified DifferenceAbsolute control over reaction initiation via base titration
ConditionsAqueous or polar protic solvent synthesis environments

Provides manufacturers with precise kinetic control over exothermic reactions, ensuring safety and improving batch-to-batch reproducibility at scale.

Pharmaceutical API Synthesis (Anthracene-diones)

AEC-HCl is the premier side-chain donor for synthesizing DNA intercalators and antitumor agents, such as mitoxantrone and ametantrone analogs. Its protected nature allows for direct, high-yield condensation with substituted anthraquinones without premature degradation .

Targeted Polyamine and Chelating Agent Production

Highly suited for the stepwise synthesis of specific polyamine architectures and EDTA-analogs. The compound's ability to prevent statistical oligomerization makes it the required precursor when exact chain lengths and high-purity chelators are mandated .

Functionalized Polymeric Materials and Ionic Liquids

Serves as a reliable, stable building block for grafting ethylenediamine moieties onto polymer backbones or synthesizing specialized ionic liquids with distinct thermal and dielectric properties, leveraging its controlled reactivity profile .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

194.014432 Da

Monoisotopic Mass

194.014432 Da

Heavy Atom Count

9

Dates

Last modified: 08-15-2023

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